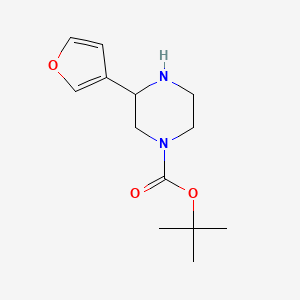

Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-5-14-11(8-15)10-4-7-17-9-10/h4,7,9,11,14H,5-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYKFTWUACGNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves reacting 3-(furan-3-yl)piperazine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction.

Typical Procedure :

-

Dissolve 3-(furan-3-yl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add Boc-Cl (1.1 equiv) dropwise at 0°C under nitrogen.

-

Stir at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Industrial Scale-Up

Continuous flow reactors enhance efficiency for large-scale production. Purification employs recrystallization from ethanol/water mixtures, achieving >99% purity.

Photocatalytic Cross-Coupling

Visible Light-Mediated Synthesis

A metal-free approach utilizes acridine salts (e.g., Mes-Acr-Mes) as photocatalysts and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an oxidant under blue LED irradiation.

Procedure :

-

Combine 3-(furan-3-yl)piperazine (1.0 equiv), Boc-Cl (1.2 equiv), Mes-Acr-Mes (0.05 equiv), and TEMPO (0.5 equiv) in dichloroethane.

-

Degas with oxygen and irradiate (450 nm LED) for 10 hours.

-

Concentrate and purify via silica gel chromatography.

Advantages

Transition-Metal-Catalyzed Coupling

Suzuki-Miyaura Reaction

A boronic ester-functionalized furan couples with brominated tert-butyl piperazine-1-carboxylate.

Example :

Buchwald-Hartwig Amination

For N-arylation, employ palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligand and Cs₂CO₃ in toluene.

Radical Cyclization with Manganese(III) Acetate

Mn(OAc)₃-mediated radical reactions form the piperazine-furan scaffold from diacyl precursors.

Procedure :

-

React Mn(OAc)₃ (2.0 equiv) with diacylpiperazine and furan-3-carbaldehyde in acetic acid at 65°C.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | DCM, TEA, 25°C | 70–85% | Simple, high yield | Requires Boc-Cl, column purification |

| Photocatalytic | Dichloroethane, O₂, LED | 90–95% | Metal-free, scalable | Specialized equipment needed |

| Suzuki Coupling | Pd catalyst, 80°C | 65–75% | Versatile for analogues | Costly catalysts, boronic ester prep |

| Radical Cyclization | Mn(OAc)₃, 65°C | 40–60% | Forms complex scaffolds | Moderate yield, acidic conditions |

Industrial and Green Chemistry Considerations

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The compound can be reduced to remove the carbonyl group, resulting in the formation of a piperazine derivative with a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the furan ring is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Furan-2,5-dione

Reduction: Hydroxylated piperazine derivatives

Substitution: Various substituted piperazine and furan derivatives

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Medicinal Chemistry

- Drug Development : Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate is explored as a building block for synthesizing novel drug candidates targeting various diseases, including cancer and infectious diseases.

- Bioactivity Studies : Research indicates that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation.

2. Biological Research

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, including resistant strains such as MRSA.

- Anticancer Properties : In vitro studies indicate that it can reduce the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Case Studies

Several studies have documented the biological activity of this compound:

1. Antimicrobial Screening

- A study screened various compounds against clinical strains, identifying this compound as effective against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential use in treating infections caused by resistant bacteria.

2. Cancer Cell Line Evaluation

- In vitro assays conducted on different cancer cell lines revealed that this compound significantly inhibited cell growth. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as an anticancer agent.

3. Neuroprotective Studies

- Research investigating its effects on neuronal cells indicated that the compound might protect against oxidative stress-induced damage. This suggests therapeutic potential in neurodegenerative diseases, possibly through modulation of neurotransmitter receptors.

Mechanism of Action

The mechanism by which tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the biological system and the specific derivative of the compound.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Substitution at the 4-position (evidenced in all analogs) is more common than 3-position substitution due to synthetic accessibility. The 3-furan substitution in the target compound may introduce steric hindrance, altering binding kinetics .

- Functional Groups : Electron-withdrawing groups (e.g., nitro in 33) enhance reactivity but reduce stability in biological media, whereas halogens (e.g., F in 12i, Cl in 12j) improve pharmacokinetics .

Stability and Physicochemical Properties

- Acid Sensitivity : Boc-protected compounds generally resist hydrolysis in mild acids but degrade under strong acidic conditions (e.g., 6 N HCl) .

- Thermal Stability : Melting points for fluorophenyl analogs (e.g., 12i: 121–122°C) suggest moderate thermal stability, while nitro-substituted derivatives (33) require cold storage .

- Solubility : Boc groups enhance solubility in apolar solvents (e.g., CH₃CN, EtOAc), critical for purification .

Biological Activity

Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring, a furan moiety, and a tert-butyl group. The structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.

Biological Activities

Research indicates that compounds containing piperazine rings exhibit a wide range of biological activities including:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biochemical pathways.

- Neuroprotective Effects : There is emerging evidence that piperazine derivatives can provide neuroprotection, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Potential protective effects on neurons |

The mechanism of action for this compound involves several key interactions:

- Targeting Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

- Conformational Flexibility : The piperazine ring's flexibility allows for enhanced interaction with macromolecules, which may lead to increased efficacy in its biological functions.

- Biochemical Pathways : Piperazine derivatives are known to serve as intermediates in synthesizing other biologically active compounds, suggesting a role in broader metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Table 2: Case Study Results

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against S. aureus (MIC = 15 µg/mL) |

| Cancer Proliferation | Cell viability assays | Reduced MCF-7 cell viability by 50% at 20 µM |

Q & A

Basic: What are common synthetic routes for preparing tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate?

The synthesis typically involves coupling a furan-substituted intermediate with a tert-butyl-protected piperazine scaffold. A general method includes:

- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a furan-3-yl aldehyde via reductive amination or nucleophilic substitution. For example, thiophene-3-carbaldehyde was coupled with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C) to form analogous derivatives .

- Step 2 : Purification via column chromatography (e.g., hexanes/ethyl acetate with 0.25% triethylamine) to isolate the product. Yields range from 60–90%, depending on substituent reactivity .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups to the piperazine core?

Key optimization parameters include:

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is effective for coupling boronic esters to chlorinated pyrimidines or pyridines (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate with 2-bromo-5-methoxypyrazine) .

- Reaction conditions : Microwave irradiation (100°C for 3 hours) improves reaction efficiency compared to conventional heating. Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) ensures high purity (>90% yield) .

Basic: What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ 1.46 ppm, while the piperazine and furan protons resonate between δ 3.0–4.0 ppm and δ 6.5–8.0 ppm, respectively. For example, tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate showed distinct thiophene peaks at δ 7.0–7.5 ppm .

- HRMS : Accurate mass analysis confirms the molecular ion (e.g., [M+H]+ at m/z 269.1319 for a thiophene analog) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction reveals:

- Conformational preferences : Piperazine rings adopt chair conformations, with substituents (e.g., furan) in equatorial positions to minimize steric clash with the tert-butyl group .

- Intermolecular interactions : Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the crystal lattice, as seen in tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate derivatives .

Basic: What are typical applications of this compound in medicinal chemistry?

- Intermediate for PROTACs : The tert-butyl group facilitates later deprotection for introducing pharmacophores. Analogous compounds (e.g., tert-butyl 4-(3,3-difluoropiperidin-4-yl)piperazine-1-carboxylate) serve as linkers in targeted protein degradation .

- Antimicrobial studies : Piperazine derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption or enzyme inhibition .

Advanced: How can computational modeling predict binding interactions of derivatives?

- Molecular docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., bacterial enzymes). For example, tert-butyl 4-(2-fluorobenzyl)piperazine derivatives showed strong binding to E. coli dihydrofolate reductase (binding energy: −9.2 kcal/mol) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O interactions) to guide structural modifications for enhanced solubility or stability .

Basic: What purification strategies are effective for isolating this compound?

- Chromatography : Silica gel columns with ethyl acetate/hexanes (1:4 to 3:2) resolve polar impurities. Triethylamine (0.25%) in the mobile phase suppresses tailing caused by residual amines .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray studies .

Advanced: How do steric effects influence substitution reactions on the piperazine ring?

- Steric hindrance : The tert-butyl group at N1 restricts nucleophilic substitution at N4. For example, alkylation of tert-butyl piperazine-1-carboxylate with methyl iodide occurs selectively at the less hindered N4 position .

- Kinetic vs. thermodynamic control : Bulky electrophiles (e.g., 5-bromo-2-chloropyrimidine) favor N3 substitution under high-temperature conditions (110°C, 12 hours) .

Basic: What stability considerations apply during storage?

- Light sensitivity : Store in amber vials under inert atmosphere (argon) to prevent photodegradation of the furan ring .

- Temperature : Long-term stability requires refrigeration (0–6°C) to avoid tert-butyl ester hydrolysis .

Advanced: Can click chemistry be applied to functionalize the furan moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.